alpha-Sexithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Photovoltaic Cells (OPVs)

One of the most prominent research areas for sexithiophene is in organic photovoltaic cells (OPVs), also known as plastic solar cells. These devices aim to convert sunlight into electricity using organic materials instead of traditional inorganic semiconductors like silicon. Sexithiophene can be employed as either a donor or acceptor material in OPV architectures. As a donor, it readily absorbs light, generating excited states that transfer electrons to the acceptor material, ultimately leading to current generation. Conversely, as an acceptor, it effectively accepts electrons from the donor, facilitating charge separation and transport within the device.

Researchers have extensively explored sexithiophene derivatives and their blends with other organic materials to optimize the performance of OPVs. These efforts have resulted in significant advancements in terms of power conversion efficiency, stability, and processibility, making OPVs a more viable alternative for sustainable energy generation [, ].

Organic Light-Emitting Diodes (OLEDs)

Another exciting research area for sexithiophene lies in organic light-emitting diodes (OLEDs). These devices function by converting electrical energy into light and are widely used in displays for smartphones, televisions, and other electronic devices. Sexithiophene derivatives, particularly those with tailored chemical structures, can be employed as emitting materials in OLEDs. When subjected to an electric current, these materials emit light with specific colors depending on their molecular design.

Research efforts focus on utilizing sexithiophene-based materials to achieve efficient light emission, control color tunability, and improve device stability, paving the way for next-generation OLED displays with superior performance and functionality [].

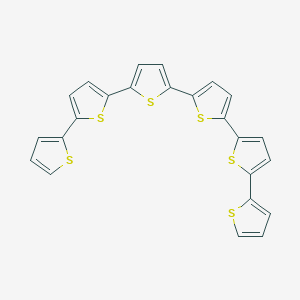

Alpha-sexithiophene is an organic semiconductor composed of six thiophene units linked in a linear arrangement. This compound is notable for its high charge mobility, making it a valuable material in organic electronics, particularly in organic field-effect transistors and photovoltaic devices. Its unique electronic properties arise from the conjugated system of π-electrons, which allows for efficient charge transport. The molecular structure of alpha-sexithiophene contributes to its stability and performance in various applications.

Alpha-sexithiophene exhibits significant chemical reactivity, particularly at the α-position of the terminal thiophene rings. This reactivity can lead to various chemical transformations, including:

- Oxidation: Alpha-sexithiophene can undergo oxidation reactions, which may alter its electronic properties and solubility.

- Polymerization: Under certain conditions, it can polymerize to form larger oligomers or polymers, impacting its conductivity and mechanical properties.

- Interfacial Reactions: When in contact with metals or other substrates, alpha-sexithiophene can participate in interfacial reactions that modify its electronic characteristics and stability .

The synthesis of alpha-sexithiophene typically involves several key methods:

- Chemical Vapor Deposition: This method allows for the growth of high-purity thin films of alpha-sexithiophene on various substrates.

- Electrochemical Polymerization: This technique enables the formation of alpha-sexithiophene through electro

Alpha-sexithiophene is utilized in various applications due to its favorable electronic properties:

- Organic Field-Effect Transistors (OFETs): It serves as an active layer due to its high mobility and stability.

- Organic Photovoltaics: Its ability to absorb light efficiently makes it suitable for use in solar cells.

- Sensors: The compound's electronic properties allow it to be used in chemical sensors for detecting gases and other substances.

Studies have focused on the interactions between alpha-sexithiophene and various substrates, particularly metals like silver, aluminum, and magnesium. These interactions can significantly influence the electronic properties of the material, including ionization energy and charge transfer dynamics. For instance, research has shown that the ionization energy of alpha-sexithiophene thin films varies with film thickness and substrate type, indicating a complex interplay between molecular structure and electronic environment .

Several compounds share structural similarities with alpha-sexithiophene. Here are some notable examples:

Uniqueness of Alpha-Sexithiophene

Alpha-sexithiophene's uniqueness lies in its balance of high charge mobility, stability under ambient conditions, and ability to form high-quality thin films through various deposition techniques. Its specific molecular arrangement allows for efficient π-π stacking interactions, which are crucial for optimizing charge transport in organic electronic devices.

Alpha-sexithiophene (C$${24}$$H$${14}$$S$$_6$$) consists of six thiophene units linked at the 2,5-positions, forming a fully conjugated planar backbone. The all-α conformation ensures maximal π-orbital overlap, critical for charge transport. Crystallographic studies reveal two polymorphic forms:

- Low-Temperature (LT) Phase: Monoclinic structure with herringbone packing (space group $$P2_1/c$$), stabilized by van der Waals interactions.

- High-Temperature (HT) Phase: Orthorhombic symmetry (space group $$Pbca$$), exhibiting reduced intermolecular distances.

The energy difference between these phases is ~50 meV/molecule, favoring the LT polymorph thermodynamically.

Historical Development in Organic Semiconductor Research

First synthesized in the 1980s, α-6T gained prominence in the 1990s as a model system for understanding charge transport in organic field-effect transistors (OFETs). Its mobility (~0.1 cm²/V·s) surpassed early polymer semiconductors, catalyzing research into oligothiophene-based devices.

Fundamental Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 304°C | |

| HOMO Level | -5.3 eV | |

| LUMO Level | -3.1 eV | |

| Band Gap | 2.2 eV (optical) | |

| Density | 1.4 g/cm³ |

The material exhibits strong absorption at 425 nm and emission at 549 nm, with fluorescence quantum yields up to 35%.

Position within Oligothiophene Family

As the prototypical member of the sexithiophene subclass, α-6T bridges the electronic properties of shorter oligomers (e.g., terthiophene) and polymeric analogs (e.g., polythiophene). Its balanced conjugation length (~3 nm) enables both solution-processable derivatives and single-crystal growth.

Chemical Synthesis Routes

Alpha-sexithiophene represents a significant oligothiophene compound that can be synthesized through several well-established chemical pathways. The most prominent synthetic approaches involve palladium-catalyzed cross-coupling reactions, which have proven highly effective for constructing these conjugated systems [1].

Suzuki Cross-Coupling Methodology

The Suzuki cross-coupling reaction has emerged as one of the most efficient methods for alpha-sexithiophene synthesis [1]. This approach utilizes boronic acids or boronic esters in combination with halogenated thiophene derivatives under palladium catalysis. The reaction proceeds through a multi-step mechanism involving oxidative addition, transmetallic exchange, and reductive elimination steps [2] [3].

Microwave-assisted synthesis has revolutionized the preparation of alpha-sexithiophene, significantly reducing reaction times while maintaining high yields [1] [3]. Under microwave irradiation conditions, unsubstituted sexithiophene can be obtained in 10 minutes through a one-pot borylation/Suzuki reaction sequence, achieving isolated yields of 84% [1]. The microwave methodology allows compounds to be prepared in minutes rather than hours, with substantially improved efficiency compared to conventional heating methods [3].

The key advantages of Suzuki coupling for oligothiophene synthesis include predictable scaling reactions, less-toxic reagents, simple removal of metallic impurities, and the ability to further purify products by sublimation [4]. Commercial availability of coupling building blocks allows for the straightforward synthesis of any required oligothiophene structure [4].

Stille Cross-Coupling Approach

The Stille coupling reaction represents another fundamental synthetic pathway for alpha-sexithiophene preparation [5]. This method employs organotin reagents in palladium-catalyzed cross-coupling reactions with halogenated thiophene precursors. The Stille reaction offers efficient carbon-carbon bond formation for various heterocycles, particularly thiophenes [5].

The synthetic methodology involves linking central bis-stannylated bithiophene units with terminal alpha-functionalized bithiophene components through Stille cross-coupling reactions [6] [2]. While this reaction is highly useful for modern synthesis due to its ease of performance, it requires careful attention to oxygen sensitivity, which can be managed through freeze-thaw degassing procedures [5].

One-Pot Borylation/Suzuki Methodology

A particularly efficient approach involves one-pot borylation followed by immediate Suzuki coupling [1]. This methodology eliminates isolation steps and reduces overall synthetic time. The process typically employs bis(pinacolato)diboron as the borylating agent under palladium catalysis, followed by direct coupling with appropriate halogenated thiophene partners [7] [1].

The multi-step reaction sequence involves: initial iodination using N-iodosuccinimide in dimethylformamide at -20°C, followed by palladium-catalyzed borylation with 60% yield using potassium fluoride and basic alumina with bis(pinacolato)diboron under microwave irradiation at 80°C for 0.08 hours [7].

Purification Techniques

The purification of alpha-sexithiophene requires specialized techniques due to the compound's unique physical and chemical properties. Multiple purification methodologies have been developed to achieve the high purity levels necessary for electronic applications [8] [9].

Chromatographic Separation Methods

Column chromatography represents the primary purification technique for alpha-sexithiophene [8]. The standard protocol involves silica gel 60 with particle sizes ranging from 0.040 to 0.063 millimeters [10]. The chromatographic separation utilizes gradient elution systems, typically beginning with non-polar solvents such as hexane and progressing to more polar solvent combinations [11] [12].

High-performance liquid chromatography provides superior resolution for oligothiophene purification [13]. Reversed-phase high-performance liquid chromatography using tetrahydrofuran combined with water demonstrates significantly higher selectivities compared to tetrahydrofuran combined with methanol or acetonitrile [13]. The aqueous mobile phase enables separation of different structural isomers, with retention primarily determined by side chain orientation [13].

Gel permeation chromatography serves as an essential technique for molecular weight-based separation [8] [14]. This size-exclusion method separates compounds based on hydrodynamic volume, with larger molecules eluting first followed by smaller species [14]. The technique proves particularly valuable for removing oligomeric impurities and achieving monodisperse products [15].

Crystallization and Precipitation Methods

Crystallization techniques offer effective purification pathways for alpha-sexithiophene [9]. The precipitation approach involves cooling solutions below the melting point of the compound, allowing selective crystallization of the desired product while impurities remain in solution [9]. This method achieves purities exceeding 99.5% for thiophene-based compounds [16].

Melt crystallization represents a specialized form applicable to certain oligothiophene derivatives [9]. This technique involves controlled cooling of liquid substances until selective crystallization occurs, followed by separation of the purified crystalline material from the impurity-containing mother liquor [9].

Sublimation Purification

Sublimation provides an excellent purification method for alpha-sexithiophene due to its thermal stability and volatility characteristics [4]. The compound can be purified through vacuum sublimation at elevated temperatures, typically around 145°C under reduced pressure [17]. This technique effectively removes non-volatile impurities and provides highly pure material suitable for electronic applications [18].

The sublimation process involves heating the crude material under vacuum conditions, allowing the compound to transition directly from solid to vapor phase, then condensing the pure material on cooler surfaces [18]. This method proves particularly effective for removing metallic catalysts and other non-volatile contaminants [4].

Thin Film Deposition Methods

Alpha-sexithiophene thin film preparation employs several sophisticated deposition techniques, each offering distinct advantages for specific applications. The choice of deposition method significantly influences film morphology, crystalline structure, and electronic properties [19] [20].

Vacuum Thermal Evaporation

Vacuum thermal evaporation represents the most commonly employed technique for alpha-sexithiophene thin film preparation [17] [21]. The process involves heating solid monomer under vacuum conditions at approximately 145°C, followed by controlled deposition onto various substrates including silicon wafers, gold-coated silicon, and glass substrates [17].

The thermal evaporation process requires careful temperature control to prevent thermal decomposition while achieving adequate vapor pressure for deposition [21]. Film thickness measurements can be performed using profilometry techniques, while surface morphology characterization employs atomic force microscopy [17]. The deposition rate and substrate temperature significantly influence the final film crystalline structure and orientation [22].

Vacuum conditions during deposition prove critical for achieving high-quality films [22]. Extended vacuum treatment, such as keeping films under vacuum for 12 hours, can induce crystalline polymorph transitions from high-temperature to low-temperature phases, significantly improving electronic properties [22].

Solution-Based Deposition Techniques

Spin-coating represents a widely utilized solution-based deposition method for alpha-sexithiophene [23]. This technique involves dissolving the compound in appropriate solvents, followed by substrate rotation at controlled speeds to achieve uniform film thickness [23]. The method proves particularly effective for preparing highly ordered monolayer films with vertical orientation of oligothiophene fragments [23].

Langmuir-Blodgett deposition offers precise control over film structure and thickness [24]. This technique enables formation of ordered molecular layers through controlled transfer from air-water interfaces to solid substrates [24]. The method proves especially valuable for preparing organized molecular assemblies with specific orientations [23].

Dip-coating provides an alternative solution-based approach, though it typically yields only partial substrate coverage compared to spin-coating and Langmuir-Blodgett methods [23]. The technique involves controlled withdrawal of substrates from solutions containing dissolved alpha-sexithiophene [23].

Selective Growth and Patterning

Selective growth techniques enable precise spatial control over alpha-sexithiophene deposition [20]. The process combines parallel local anodic oxidation of silicon/silicon oxide substrates with selective molecular arrangement [20]. Silicon oxide arrays with parallel lines of 400 nanometer width over 1 square centimeter areas can be fabricated using this approach [20].

The selective growth arises from interplay between kinetic growth parameters and preferential interactions with patterned surfaces [20]. This results in ultra-thin films of organic molecules that conform to fabricated motifs, enabling precise control over film architecture [20].

Encapsulation Methods

Advanced encapsulation techniques have been developed for alpha-sexithiophene incorporation into confined geometries [25]. Supercritical carbon dioxide extraction at 50°C provides an alternative to traditional sublimation filling at 400°C [25]. This low-temperature method prevents thermal degradation while achieving successful molecular encapsulation [25].

The encapsulation process significantly influences molecular organization and electronic properties [25]. Different encapsulation methods yield varying degrees of conjugation length and electronic coupling, with implications for final material performance [25].

Quality Assessment and Characterization Protocols

Comprehensive characterization of alpha-sexithiophene requires multiple analytical techniques to assess purity, structural integrity, and physical properties. These protocols ensure material quality for subsequent applications and provide essential data for understanding structure-property relationships [26] [27].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural characterization of alpha-sexithiophene [6] [28]. Both proton and carbon-13 nuclear magnetic resonance provide detailed information about molecular structure and purity [6] [29]. Chemical shifts in the aromatic region change systematically with thiophene ring number and substitution patterns [18].

The technique enables identification of different structural isomers and assessment of regioregularity [13]. Detailed nuclear magnetic resonance analysis can distinguish between alpha-alpha and alpha-beta linkages in oligothiophene chains [5]. Integration ratios provide quantitative information about substituent incorporation and structural homogeneity [18].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry complements nuclear magnetic resonance analysis by providing precise molecular weight information [6] [13]. This technique proves particularly valuable for confirming oligomer length and detecting trace impurities [30].

X-ray Diffraction Analysis

X-ray diffraction provides essential information about crystalline structure and polymorphism in alpha-sexithiophene [31] [32]. The technique enables identification of different crystalline phases and assessment of molecular packing arrangements [33] [34]. Grazing incidence X-ray diffraction proves particularly valuable for thin film characterization [23] [34].

Structural analysis reveals important details about molecular orientation relative to substrate surfaces [19] [33]. The technique can distinguish between standing-up and lying-down molecular orientations, which significantly influence electronic properties [34]. Temperature-dependent measurements provide information about phase transitions and thermal stability [32].

X-ray reflectivity measurements complement diffraction analysis by providing information about film thickness, density, and interface quality [23]. Combined with grazing incidence diffraction, these techniques offer comprehensive structural characterization of thin films [34].

Spectroscopic Characterization

Ultraviolet-visible spectroscopy provides fundamental information about electronic properties and optical behavior [35]. Absorption spectra reveal information about conjugation length, electronic transitions, and solid-state packing effects [35]. The technique enables assessment of highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps and optical band gaps [35].

Spectroelectrochemical measurements combine electrochemical oxidation with simultaneous optical monitoring [35]. This approach provides detailed information about charged species formation and electronic structure changes during oxidation processes [35]. The technique proves valuable for understanding electronic properties relevant to device applications [35].

X-ray photoelectron spectroscopy offers surface-sensitive chemical analysis [27]. The technique provides information about elemental composition, chemical bonding states, and surface contamination [27]. Core-level spectra enable identification of different chemical environments and assessment of material purity [27].

Thermal Analysis Methods

Differential scanning calorimetry provides essential information about thermal transitions and phase behavior [18]. The technique enables identification of melting points, crystallization temperatures, and polymorphic transitions [18]. Thermal analysis proves critical for understanding processing conditions and thermal stability limits [18].

Thermogravimetric analysis assesses thermal stability and decomposition behavior [18]. The technique provides information about evaporation temperatures and thermal degradation pathways [18]. Combined with differential scanning calorimetry, thermogravimetric analysis offers comprehensive thermal characterization [18].

Quality Control Parameters

| Parameter | Technique | Specification | Reference |

|---|---|---|---|

| Purity | Nuclear Magnetic Resonance | >99.5% | [16] |

| Molecular Weight | Mass Spectrometry | Monodisperse | [30] |

| Thermal Stability | Thermogravimetric Analysis | >300°C | [18] |

| Crystallinity | X-ray Diffraction | Phase Pure | [32] |

| Optical Properties | Ultraviolet-Visible | Characteristic Absorption | [35] |

Comprehensive quality assessment requires systematic evaluation of multiple parameters using complementary analytical techniques [26]. Validation protocols must demonstrate method performance through accuracy, precision, and selectivity measurements [26]. Standard operating procedures ensure consistent characterization across different laboratories and applications [26].

Alpha-sexithiophene crystallizes in two primary polymorphic forms: the low-temperature phase and the high-temperature phase, both exhibiting characteristic herringbone molecular arrangements [1] [2]. The low-temperature phase belongs to the space group P21/n with a monoclinic unit cell containing four molecules arranged such that their long molecular axes are nearly parallel [1] [2]. This phase exhibits lattice parameters of a = 6.03 Å, b = 7.85 Å, and c = 22.35 Å, with a monoclinic angle of 90.8° [1] [2].

The high-temperature phase crystallizes in space group P21/b with a smaller unit cell accommodating two inequivalent molecules [1] [2]. The unit cell parameters are a = 5.68 Å, b = 9.14 Å, and c = 20.67 Å, with a monoclinic angle of 97.8° [1] [2]. Both phases maintain the herringbone packing arrangement characteristic of planar organic molecules, where molecules consisting of carbon, hydrogen, and sulfur atoms are arranged in chains of six thiophene rings [1] [2].

The molecular orientation within these crystal structures is defined by specific geometric parameters. The tilt angle φ, measured between the long molecular axis and the ab plane, differs significantly between phases: 66.5° for the low-temperature phase and 48.5° for the high-temperature phase [1] [2]. Similarly, the herringbone angle τ between short molecular axes adopts values of 66° and 55° for the low-temperature and high-temperature phases, respectively [1] [2].

Low-Temperature Phase Characteristics

The low-temperature phase represents the thermodynamically stable form of alpha-sexithiophene under ambient conditions [1] [3] [4]. Density functional theory calculations incorporating van der Waals interactions demonstrate that this phase exhibits higher relative stability compared to the high-temperature phase by approximately 50 millielectron volts per molecule [1] [3]. This stability advantage has been confirmed through thermal desorption measurements, which reveal slower desorption rates for the low-temperature phase compared to the high-temperature phase [1].

The structural characteristics of the low-temperature phase include a reduced unit cell that can be approximated as containing two molecules while maintaining the essential crystallographic features [1] [2]. The molecular arrangement in this phase exhibits a tilt angle of 66.5° with respect to the ab plane, facilitating optimal intermolecular interactions [1] [2]. The herringbone packing in this configuration promotes efficient charge transport properties due to favorable π-orbital overlap between adjacent molecules.

During thin film growth, the low-temperature phase typically dominates at higher substrate temperatures and after sufficient film thickness development [5] [6] [7]. Real-time X-ray diffraction studies demonstrate that this phase becomes prominent when film thickness exceeds approximately 8 nanometers, indicating its preference for bulk-like growth conditions [6] [7].

High-Temperature Phase Properties

The high-temperature phase of alpha-sexithiophene exhibits distinct structural and energetic characteristics that differentiate it from the low-temperature form [1] [2]. This phase crystallizes with two molecules per unit cell in space group P21/b, featuring a more compact unit cell volume compared to the low-temperature phase [1] [2]. The molecular orientation is characterized by smaller tilt and herringbone angles of 48.5° and 55°, respectively [1] [2].

From an energetic perspective, the high-temperature phase is metastable relative to the low-temperature phase, with density functional theory calculations indicating an energy difference of 36-51 millielectron volts per molecule depending on the computational method employed [1] [3]. Despite this energetic disadvantage, the high-temperature phase can form under specific growth conditions, particularly at elevated deposition rates or lower substrate temperatures [5] [8].

The high-temperature phase exhibits faster thermal desorption kinetics compared to the low-temperature phase, with desorption rates of 1.531 × 10⁻⁴ s⁻¹ versus 1.000 × 10⁻⁴ s⁻¹, respectively [1]. This behavior reflects the reduced binding energy associated with the less stable crystal structure [1]. The electronic properties of this phase include an indirect Kohn-Sham band gap of 1.1 electron volts, slightly smaller than the 1.2 electron volt gap observed in the low-temperature phase [2].

Disordered Beta Phase Structure

Alpha-sexithiophene also exhibits a disordered beta phase that plays a crucial role in thin film growth dynamics [5] [8] [6] [7]. This phase is characterized by its prevalence during the initial stages of film deposition and its distinctive X-ray diffraction signature at q∥ = 1.38 Å⁻¹ [6] [7]. The beta phase represents a kinetically favored structure that forms preferentially on weakly interacting substrates and during rapid deposition conditions [6] [7].

The structural characteristics of the beta phase differ significantly from the ordered low-temperature and high-temperature phases [6] [7]. This phase exhibits reduced crystalline order and is often described as resembling a frozen smectic state [8]. The molecular arrangement in the beta phase lacks the well-defined herringbone packing observed in the other polymorphs, resulting in a more disordered but still oriented molecular assembly [6] [7].

During film growth, the beta phase initially dominates deposition alongside the low-temperature phase in nearly equal proportions until reaching a thickness of approximately 8 nanometers [6] [7]. Beyond this critical thickness, the low-temperature phase begins to dominate, with the beta phase proportion declining significantly [6] [7]. The grain size evolution of the beta phase shows initial growth followed by contraction to a final size of approximately 10 nanometers [6] [7].

Phase Transition Mechanisms

The transition mechanisms between alpha-sexithiophene polymorphs involve complex structural rearrangements that have been investigated through computational and experimental approaches [1] [2]. A proposed transition path between the high-temperature and low-temperature phases involves six intermediate structures with systematically varying lattice parameters, tilt angles, and herringbone angles [1] [2].

The energy barrier for the phase transition has been estimated at approximately 1 electron volt per molecule, representing the upper bound for the transformation process [1] [2]. This substantial barrier explains the kinetic stability of metastable phases under certain growth conditions [1] [2]. The transition mechanism involves the interpolation of molecular orientations while maintaining rigid molecular geometries, with the unit cell parameters adjusting accordingly [1] [2].

Experimental observations reveal that phase transitions can be influenced by external factors such as substrate temperature, deposition rate, and film thickness [5] [8] [6]. At elevated substrate temperatures of 373 Kelvin, films initially grow primarily in the beta phase but transition to low-temperature phase dominance above a critical thickness of approximately 8 nanometers [8] [6]. Conversely, at lower temperatures of 308 Kelvin, the beta phase maintains dominance throughout the entire film thickness [8] [6].

Relative Stability of Polymorphic Forms

The relative stability hierarchy of alpha-sexithiophene polymorphs has been established through both theoretical calculations and experimental measurements [1] [3] [4]. Density functional theory calculations consistently demonstrate that the low-temperature phase represents the most thermodynamically stable configuration [1] [3]. Using the local density approximation, the low-temperature phase exhibits 36 millielectron volts per molecule greater stability compared to the high-temperature phase [1]. When van der Waals interactions are explicitly included through the DFT-D2 method, this stability difference increases to 51 millielectron volts per molecule [1] [3].

Experimental validation of these theoretical predictions comes from thermal desorption measurements that probe the relative binding energies of different phases [1]. The desorption energy difference between phases amounts to 15.7 ± 3.1 millielectron volts, with the low-temperature phase exhibiting stronger binding to the substrate [1]. While this experimental value is approximately three times smaller than theoretical predictions, the qualitative agreement confirms the enhanced stability of the low-temperature phase [1].

The beta phase represents the least stable configuration from a thermodynamic perspective, existing primarily as a kinetically stabilized form during film growth [6] [7]. Its prevalence under certain deposition conditions reflects the dominance of kinetic factors over thermodynamic considerations during non-equilibrium growth processes [5] [8] [6].

Crystallization Dynamics and Kinetics

The crystallization dynamics of alpha-sexithiophene involve complex interplay between thermodynamic driving forces and kinetic limitations [5] [8] [6] [7]. Real-time X-ray scattering studies reveal that film growth proceeds through a Stranski-Krastanov mechanism, with initial layer-by-layer growth transitioning to island formation after approximately two monolayers [6] [7].

The competition between different phases during crystallization depends critically on substrate temperature and deposition rate [5] [8]. Under kinetically limited conditions, characterized by high deposition rates or low substrate temperatures, substrate-induced effects dominate the growth process [5] [8]. These conditions favor the formation of the disordered beta phase, which serves as a precursor to more ordered structures [5] [8] [6].

The evolution of phase composition during film growth follows predictable patterns that reflect the underlying energetics and kinetics [6] [7]. Initially, both beta and low-temperature phases nucleate simultaneously, with their relative proportions depending on the specific growth conditions [6] [7]. As film thickness increases, strain relief occurs at approximately 8 nanometers, coinciding with a dramatic shift toward low-temperature phase dominance [6] [7].

Temperature-dependent studies demonstrate that elevated substrate temperatures promote the formation of the thermodynamically stable low-temperature phase [5] [8] [6]. At 373 Kelvin, the transition from beta to low-temperature phase dominance occurs at a critical thickness of 7-8 nanometers [8] [6]. In contrast, lower temperatures of 308 Kelvin result in persistent beta phase dominance throughout the film thickness range studied [8] [6].

The crystallization kinetics also involve grain size evolution that reflects the underlying phase competition [6] [7]. Both beta and low-temperature phases initially exhibit increasing grain sizes during early growth stages, followed by size reduction as phase separation and competition intensify [6] [7]. The final grain sizes stabilize at approximately 10 nanometers for the beta phase and 15 nanometers for the low-temperature phase [6] [7].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant